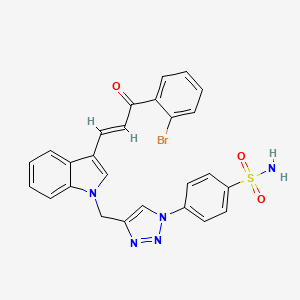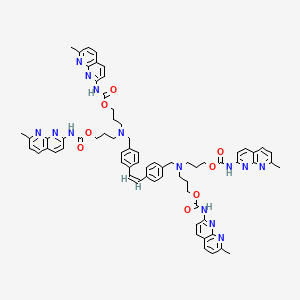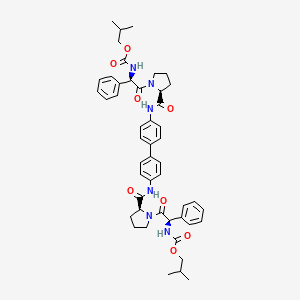
Hcv-IN-41
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hcv-IN-41 is a highly potent inhibitor of the hepatitis C virus (HCV). It has shown significant efficacy in reducing HCV RNA replication, making it a promising candidate for the treatment of HCV infections . The compound has demonstrated varying levels of effectiveness against different HCV genotypes, with particularly strong activity against genotype 1b .
Analyse Des Réactions Chimiques
Hcv-IN-41 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Hcv-IN-41 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of HCV inhibitors and their chemical properties.
Biology: It is used to study the biological mechanisms of HCV replication and the effects of inhibition on viral activity.
Medicine: It is being investigated as a potential therapeutic agent for the treatment of HCV infections.
Industry: It is used in the development of antiviral drugs and in the study of drug resistance mechanisms
Mécanisme D'action
Hcv-IN-41 exerts its effects by inhibiting the replication of HCV RNA. It targets specific molecular pathways involved in the replication process, thereby reducing the viral load in infected cells. The compound has shown high potency against multiple HCV genotypes, making it a versatile inhibitor .
Comparaison Avec Des Composés Similaires
Hcv-IN-41 is unique in its high potency and broad-spectrum activity against various HCV genotypes. Similar compounds include:
Telaprevir: An HCV NS3/4A protease inhibitor with a different mechanism of action.
Grazoprevir: Another HCV NS3/4A protease inhibitor with high efficacy.
ABT-493 (Glecaprevir): A next-generation HCV protease inhibitor with pan-genotypic activity.
This compound stands out due to its exceptionally low EC50 values, indicating its high potency in inhibiting HCV replication .
Propriétés
Formule moléculaire |
C48H56N6O8 |
|---|---|
Poids moléculaire |
845.0 g/mol |
Nom IUPAC |
2-methylpropyl N-[(1R)-2-[(2S)-2-[[4-[4-[[(2S)-1-[(2R)-2-(2-methylpropoxycarbonylamino)-2-phenylacetyl]pyrrolidine-2-carbonyl]amino]phenyl]phenyl]carbamoyl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C48H56N6O8/c1-31(2)29-61-47(59)51-41(35-13-7-5-8-14-35)45(57)53-27-11-17-39(53)43(55)49-37-23-19-33(20-24-37)34-21-25-38(26-22-34)50-44(56)40-18-12-28-54(40)46(58)42(36-15-9-6-10-16-36)52-48(60)62-30-32(3)4/h5-10,13-16,19-26,31-32,39-42H,11-12,17-18,27-30H2,1-4H3,(H,49,55)(H,50,56)(H,51,59)(H,52,60)/t39-,40-,41+,42+/m0/s1 |
Clé InChI |
FWJBNDKGIKJDPE-ATUXXYJQSA-N |
SMILES isomérique |
CC(C)COC(=O)N[C@H](C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](C6=CC=CC=C6)NC(=O)OCC(C)C |
SMILES canonique |
CC(C)COC(=O)NC(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5CCCN5C(=O)C(C6=CC=CC=C6)NC(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)
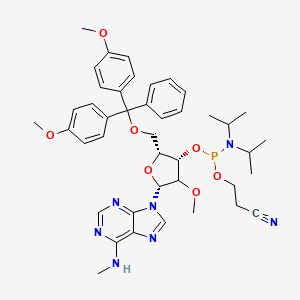
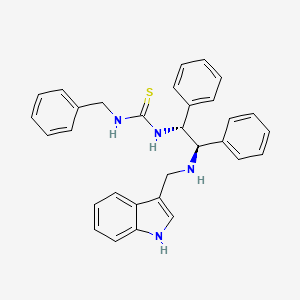




![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
